2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide
CAS No.:
Cat. No.: VC16579570
Molecular Formula: C8H9Br2NO2
Molecular Weight: 310.97 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C8H9Br2NO2 | 
|---|---|
| Molecular Weight | 310.97 g/mol | 
| IUPAC Name | 2-bromo-1-(2-methoxypyridin-3-yl)ethanone;hydrobromide | 
| Standard InChI | InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H | 
| Standard InChI Key | ALYKYHFFTUISBQ-UHFFFAOYSA-N | 
| Canonical SMILES | COC1=C(C=CC=N1)C(=O)CBr.Br | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₈H₉Br₂NO₂, comprising a pyridine ring substituted with a methoxy group at the 2-position and an α-bromo ketone functional group. The hydrobromide salt form enhances its stability and solubility in polar solvents . Key identifiers include:
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 1803587-81-6 | |
| IUPAC Name | 2-bromo-1-(2-methoxypyridin-3-yl)ethanone; hydrobromide | |
| Molecular Weight | 310.97 g/mol | |
| SMILES | COC1=NC=CC(=C1)C(=O)CBr.Br | 
Structural Isomerism
Positional isomerism significantly impacts the compound’s reactivity. Compared to its 4-methoxypyridin-3-yl analog (PubChem CID 44818471), the 2-methoxy substitution alters electronic distribution, reducing steric hindrance near the reactive ketone group . The 5-methoxypyridin-3-yl variant (PubChem CID 155978115) exhibits distinct hydrogen-bonding capabilities due to differences in methoxy group orientation .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the compound is typically synthesized via Friedel-Crafts acylation of 2-methoxypyridine with bromoacetyl bromide, followed by hydrobromic acid treatment to form the salt . Key steps include:
- 
Acylation: 2-Methoxypyridine reacts with bromoacetyl bromide in anhydrous dichloromethane under catalytic Lewis acid conditions.
 - 
Salt Formation: The intermediate α-bromo ketone is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt .
 
Purification and Quality Control
The final product is purified via recrystallization from ethanol/water mixtures, achieving 95% purity as confirmed by HPLC . Impurities include unreacted starting materials and positional isomers, which are minimized through temperature-controlled crystallization .
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 200°C, releasing hydrogen bromide (HBr) and carbon oxides . Its melting point remains unspecified but is estimated to range between 160–180°C based on analogs .
Solubility and Reactivity
| Solvent | Solubility (mg/mL) | Notes | 
|---|---|---|
| Water | <1 | Poor solubility | 
| Ethanol | 15–20 | Moderate solubility | 
| DMSO | >50 | High solubility | 
The α-bromo ketone moiety confers electrophilic reactivity, facilitating nucleophilic substitutions with amines or thiols . The methoxy group directs electrophilic aromatic substitution to the pyridine ring’s 5-position .
Applications in Research
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, it has been used to develop pyridine-based scaffolds targeting SARS-CoV-2 main protease .
Material Science
In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability in composites .
| Hazard Category | GHS Code | Description | 
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | 
| Eye Damage | H319 | Causes serious eye irritation | 
| Respiratory Irritation | H335 | May cause respiratory irritation | 
Exposure Controls
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data are available, but hydrolysis in water releases HBr, necessitating neutralization before disposal .
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